molecular formula C6H9N3S B12595076 1H-Imidazole-1-propanethioamide CAS No. 648427-44-5

1H-Imidazole-1-propanethioamide

Cat. No.: B12595076
CAS No.: 648427-44-5
M. Wt: 155.22 g/mol
InChI Key: PRGRHTRFIDBWOS-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanethioamide is a chemical reagent designed for research applications, integrating an imidazole heterocycle with a propanethioamide functional group. This structure places it in the broader class of thioamides, which are isosteres of native amide bonds where the oxygen atom of the carbonyl group is replaced with sulfur . This single-atom substitution significantly alters the molecule's properties, making thioamides valuable tools in chemical biology and medicinal chemistry research. Thioamides exhibit distinct characteristics compared to their oxo-analogues, including altered hydrogen-bonding capabilities—they are stronger hydrogen bond donors but weaker acceptors—as well as a red-shifted UV absorption profile and a lower oxidation potential . These properties allow researchers to utilize thioamides as subtle probes to study protein folding and dynamics through techniques such as Förster resonance energy transfer (FRET) and photoinduced electron transfer (PeT) . The presence of the imidazole ring in this compound may further contribute to its chemical behavior, potentially allowing for coordination with metal ions or engagement in acid-base reactions. The reagent is intended for research use only (RUO) and is not approved for diagnostic or therapeutic applications. Handling should occur in a controlled laboratory setting with appropriate personal protective equipment. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648427-44-5

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-imidazol-1-ylpropanethioamide

InChI

InChI=1S/C6H9N3S/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10)

InChI Key

PRGRHTRFIDBWOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCC(=S)N

Origin of Product

United States

Advanced Structural Elucidation and Solid State Characterization of 1h Imidazole 1 Propanethioamide

Single-Crystal X-ray Diffraction Analysis of 1H-Imidazole-1-propanethioamide and its Co-crystals

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would be indispensable for the structural characterization of this compound. The successful growth of a high-quality single crystal is the prerequisite for this analysis.

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data would allow for the unambiguous determination of the molecule's conformation. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. Key structural parameters that would be elucidated include the planarity of the imidazole (B134444) ring, the conformation of the propanethioamide side chain, and the rotational freedom around the various single bonds.

A hypothetical data table for torsion angles might look as follows, illustrating the type of information that would be gathered:

Torsion AngleAtoms InvolvedAngle (°)
τ1N1-C2-C3-C4Value
τ2C2-C3-C4-S1Value
τ3C5-N2-C2-C3Value

Note: Atom numbering is hypothetical.

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This analysis is crucial for understanding the solid-state properties of the compound. For this compound, particular attention would be paid to hydrogen bonding interactions involving the thioamide group (N-H···S) and the imidazole ring. Thioamides are known to be effective hydrogen bond donors. nih.gov Other non-covalent interactions, such as π-π stacking between imidazole rings, would also be quantified. nih.gov The study of these interactions provides insight into the stability and physical properties of the crystalline material.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. youtube.com Different polymorphs of a compound can exhibit distinct physical properties. A thorough study would involve attempting to crystallize this compound under various conditions (e.g., different solvents, temperatures, and crystallization techniques) to identify any potential polymorphs. Each unique crystalline form would require its own full structural characterization by SC-XRD. The formation of co-crystals, where this compound is crystallized with another molecular species, would also be an area of investigation to modify its physicochemical properties.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze crystalline materials. youtube.com While SC-XRD is performed on a single crystal, PXRD is used on a polycrystalline powder. For this compound, PXRD would serve several key purposes:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This would be used to confirm the identity of a bulk sample of this compound against a reference pattern calculated from the single-crystal structure.

Polymorph Screening: PXRD is an essential tool for identifying the presence of different polymorphs in a sample, as each form will produce a distinct diffraction pattern. youtube.com

Crystallinity Assessment: The technique can be used to determine the degree of crystallinity of a sample.

Quality Control: In a production setting, PXRD would be used to ensure batch-to-batch consistency of the crystalline form.

A typical PXRD data table would list the diffraction angles (2θ) and their corresponding intensities:

2θ (°)d-spacing (Å)Relative Intensity (%)
ValueValueValue
ValueValueValue
ValueValueValue

Electron Diffraction and Microscopy for Nanoscale Structural Investigations

When crystals of this compound are too small for conventional X-ray diffraction, electron diffraction techniques can be employed. Transmission Electron Microscopy (TEM) can provide information on the morphology and crystallographic structure of nanoscale materials. Electron diffraction patterns are analogous to X-ray diffraction patterns and can be used to determine unit cell parameters and crystal symmetry. This would be particularly useful for studying nanocrystalline forms or for analyzing very small domains within a larger sample of this compound.

Spectroscopic Investigations and Mechanistic Insights of 1h Imidazole 1 Propanethioamide

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a complementary method for characterizing the functional groups within 1H-Imidazole-1-propanethioamide and analyzing the non-covalent interactions that dictate its solid-state structure.

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of its two main functional moieties. nih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Thioamide (NH₂)N-H stretch3300 - 3100Medium-Strong
N-H bend1650 - 1600Strong
Thioamide (C=S)C=S stretch (Thioamide I)850 - 600Strong
C-N stretch + N-H bend (Thioamide II/III)1550 - 1250Medium-Strong
Imidazole (B134444) RingC-H stretch3150 - 3100Medium
Ring stretch (C=N, C=C)1550 - 1450Strong
C-H bend (out-of-plane)900 - 800Strong
Alkyl ChainC-H stretch3000 - 2850Medium-Strong

The thioamide group has several characteristic bands. The N-H stretching vibrations appear in the 3300-3100 cm⁻¹ region. The C=S stretching vibration, often called the "thioamide I band," is more complex due to coupling with other modes but typically appears in the 850-600 cm⁻¹ region. The imidazole ring shows characteristic C-H stretching above 3100 cm⁻¹ and strong ring stretching modes (from C=C and C=N bonds) between 1550 and 1450 cm⁻¹. researchgate.net

In the condensed phase (solid state or concentrated solution), this compound is expected to form intermolecular hydrogen bonds. The primary sites for this are the N-H protons of the thioamide (as donors) and the thione sulfur atom and the N3 nitrogen of the imidazole ring (as acceptors).

The formation of a hydrogen bond (e.g., N-H···S=C or N-H···N) weakens the N-H bond, causing its stretching frequency to decrease (a red shift) and the corresponding IR band to broaden and intensify. nih.govstanford.edu By comparing spectra taken in a dilute, non-polar solvent (where the molecule is mostly isolated) with spectra from the solid state or in a concentrated solution, the extent of hydrogen bonding can be assessed. The magnitude of the red shift in the N-H stretching frequency is often correlated with the strength of the hydrogen bond. researchgate.net

Spectroscopic and Mechanistic Insights into this compound Remain Elusive

Despite a thorough search of available scientific literature, detailed spectroscopic and mechanistic data for the chemical compound this compound, specifically concerning its mass spectrometric behavior, could not be located. Consequently, the requested analysis of its molecular ion and fragmentation pathways cannot be provided at this time.

Scientific investigation into the vast world of chemical compounds is an ongoing process, with many molecules yet to be synthesized or fully characterized. The current body of research does not appear to include specific studies on the mass spectrometry of this compound. This includes a lack of data from High-Resolution Mass Spectrometry (HRMS) for determining its exact mass and from Tandem Mass Spectrometry (MS/MS) to elucidate its structural fragmentation patterns.

While the search yielded information on related imidazole derivatives, this information is not directly applicable to the unique structure of this compound. Extrapolation from these related compounds would be speculative and would not meet the standard of scientific accuracy required for this analysis.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required to fulfill the requested article outline. Until such studies are conducted and published, the mass spectrometric properties of this particular compound remain uncharacterized.

Theoretical and Computational Studies of 1h Imidazole 1 Propanethioamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energetics of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a system, from which numerous properties can be derived.

Ab initio methods are based on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a systematic way to approach the exact solution of the Schrödinger equation. lew.ro

Density Functional Theory (DFT) is a widely used quantum mechanical method that maps the electron density of a system to its energy. Functionals like B3LYP are popular as they provide a good balance between computational cost and accuracy. nih.gov

These calculations are crucial for studying imidazole (B134444) derivatives, offering insights into their electronic properties and potential as corrosion inhibitors or their role in biological systems. nih.gov

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1H-Imidazole-1-propanethioamide, which has several rotatable bonds, this involves a conformational analysis.

A potential energy scan is performed by systematically rotating the flexible bonds to identify all possible low-energy conformers. nmrdb.org For imidazole derivatives, both force field methods (like MM+) and semiempirical methods (like AM1) have been used to perform initial conformational searches, followed by higher-level DFT or ab initio calculations for geometry optimization of the most stable conformers. lew.ronmrdb.org Studies on related aromatic amides containing an imidazole ring have shown that the molecule can exist in different conformations, such as cis and trans isomers, with the preferred conformation being influenced by substituents and the solvent environment. nih.gov The introduction of different functional groups can significantly affect the conformational preferences. nih.gov

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond LengthC1-C21.39 Å
N3-C41.35 Å
C1-N51.43 Å
AngleN3-C2-C1110.5°
C1-N5-C4107.9°
N5-C4-N3111.4°

Table 1: Representative calculated geometric parameters for an imidazole ring. Data is illustrative and based on general values for imidazole derivatives found in computational studies. lew.ro

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. chemeo.com Quantum chemical calculations provide detailed information about these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive. nih.gov

For imidazole derivatives, DFT calculations are commonly used to compute these electronic properties. nih.gov For example, in a study of a novel imidazole derivative, DFT calculations at the B3LYP/6-31G(d,p) level showed that the charge density of the HOMO was distributed over the phenyl rings, while the LUMO was located on the imidazole and adjacent rings. nih.gov This distribution is crucial for understanding charge transfer within the molecule. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and intramolecular interactions.

PropertyDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
ΔE (ELUMO - EHOMO)HOMO-LUMO Energy GapIndicates chemical reactivity and stability

Table 2: Key electronic properties derived from Molecular Orbital Theory.

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. The calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. lew.ro The calculated absolute shielding values are then converted to chemical shifts (δ) relative to a reference standard like tetramethylsilane (B1202638) (TMS). Recent advances in machine learning, often trained on DFT-calculated data, have led to highly accurate predictions, with mean absolute errors for ¹H shifts often less than 0.20 ppm. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. Harmonic frequency calculations are straightforward but often deviate from experimental values. For more accurate results, anharmonic calculations, such as those using the vibrational self-consistent field (VSCF) method, can be employed. rdd.edu.iq These calculations provide a detailed assignment of vibrational modes and can account for effects like hydrogen bonding and anharmonic coupling, bringing theoretical spectra into much closer agreement with experimental results. rdd.edu.iq For imidazole derivatives, theoretical calculations have been shown to correlate well with experimental FT-IR and FT-Raman spectra. researchgate.net

Spectroscopic DataComputational MethodTypical Accuracy
¹H NMR Chemical ShiftsDFT (GIAO) / Machine LearningMAE < 0.20 ppm mdpi.com
¹³C NMR Chemical ShiftsDFT (GIAO) / Machine LearningMAE > 2.00 ppm mdpi.com
Vibrational Frequencies (IR/Raman)DFT (Harmonic/Anharmonic)Good correlation with experimental spectra researchgate.net

Table 3: Overview of computational prediction of spectroscopic properties.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For imidazole and its derivatives, MD simulations can reveal crucial information about their behavior in aqueous solutions. rdd.edu.iq Simulations can determine the structure of the hydration shells around the molecule by calculating radial distribution functions (RDFs) between solute and solvent atoms. rdd.edu.iq Studies on liquid imidazole have used MD to investigate the formation and dynamics of supramolecular chains linked by hydrogen bonds, which are essential for understanding properties like proton transport. onsager.cnresearchgate.net The simulations can also predict dynamic properties like diffusion coefficients and rotational correlation times. onsager.cn First-principles MD, such as the Car-Parrinello method, combines molecular dynamics with DFT, allowing for the study of dynamic processes that involve changes in electronic structure, like proton transfer. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

The Debus-Radziszewski reaction is a classic method for synthesizing imidazoles, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia. nih.govresearchgate.net Computational methods can be used to explore the step-by-step mechanism of such syntheses.

Transition State Characterization and Activation Energy Calculations

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the TS structure is a key goal in computational reaction modeling. Once the TS is found, its structure can be confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Pathways for Thioamide Formation and Imidazole Substitution

The synthesis of this compound involves the formation of a thioamide functional group and its subsequent attachment to an imidazole ring. Computational studies can elucidate the most probable synthetic routes by evaluating reaction energies and transition states.

The formation of the propanethioamide moiety can be approached through several established synthetic methodologies for thioamides. A common and efficient method is the thionation of the corresponding propanamide. This reaction typically employs a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅). The mechanism involves the replacement of the carbonyl oxygen with a sulfur atom. Computational models can predict the reaction's feasibility by calculating the energy profile of the intermediates and transition states.

Another viable pathway is the reaction of a nitrile with a source of hydrogen sulfide. For this compound, this would involve the treatment of 3-(1H-imidazol-1-yl)propanenitrile with H₂S or a surrogate. This method is often catalyzed by a base.

The substitution on the imidazole ring is typically achieved through N-alkylation. In this case, imidazole's nucleophilic nitrogen attacks an alkyl halide, such as a 3-halopropanamide, followed by thionation, or a 3-halopropanenitrile, followed by conversion to the thioamide. The regioselectivity of the alkylation, favoring the N-1 position, is a key aspect that can be rationalized through computational analysis of the electron density on the imidazole ring. The nitrogen at the 1-position is generally more nucleophilic.

A plausible synthetic pathway would be the cyanoethylation of imidazole with acrylonitrile, followed by the conversion of the resulting nitrile to the thioamide. This two-step process is often efficient and yields the desired product.

Table 1: Proposed Synthetic Pathways for this compound

PathwayReactantsReagents/ConditionsProduct
A 1H-Imidazole, 3-chloropropanamideBase, then Lawesson's reagentThis compound
B 1H-Imidazole, AcrylonitrileMichael addition, then H₂S/baseThis compound
C Sodium imidazolate, 3-bromopropanenitrileNucleophilic substitution, then H₂S/baseThis compound

Prediction of Molecular Interactions and Ligand Binding Modes (non-biological target general interactions)

Computational methods are invaluable for predicting the types of non-covalent interactions that this compound can engage in with other molecules or surfaces, which is crucial for understanding its chemical behavior in various environments. These interactions are not limited to biological targets but are fundamental to its material properties and potential applications in catalysis or as a ligand in coordination chemistry. umich.eduumich.edu

The molecular structure of this compound features several key functional groups that dictate its interaction profile:

Imidazole Ring: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems. The nitrogen atoms in the ring can also act as hydrogen bond acceptors.

Thioamide Group: The C=S double bond possesses a significant dipole moment, making it capable of strong dipole-dipole interactions. The sulfur atom is a potential hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

Propyl Linker: The flexible propyl chain allows the molecule to adopt various conformations to optimize its interactions with a binding partner.

Density Functional Theory (DFT) calculations can be employed to map the electrostatic potential surface of the molecule, identifying regions of positive and negative charge that are prone to electrostatic interactions. nih.gov Molecular dynamics simulations can further be used to study the dynamic behavior of this compound in different solvents or in the presence of other molecules, providing insights into its preferred binding modes and conformational flexibility.

For instance, in a polar protic solvent, the molecule is expected to form strong hydrogen bonds through its thioamide group and imidazole nitrogens. In the presence of a metal ion, the sulfur atom of the thioamide and the sp²-hybridized nitrogen of the imidazole ring are potential coordination sites, making it a bidentate ligand.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling offer powerful tools to predict the physicochemical and quantum chemical properties of this compound based on its molecular structure. researchgate.netnih.gov These computational approaches are particularly useful for screening large numbers of related compounds and for designing molecules with specific desired properties.

A QSPR model is a mathematical equation that relates the variation in a particular property of a series of molecules to the variation in their molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

For this compound, a range of molecular descriptors can be calculated using specialized software. These descriptors can then be used to build QSPR models to predict properties such as:

Thermodynamic Properties: Enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv). nih.gov

Electronic Properties: Dipole moment, polarizability, and ionization potential.

Physicochemical Properties: Solubility, lipophilicity (logP), and molar refractivity.

The development of a QSPR model typically involves the following steps:

Data Set Generation: A set of imidazole derivatives with known experimental or computationally derived property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Variable Selection: Statistical methods, such as genetic algorithms or multiple linear regression, are used to select the most relevant descriptors that correlate with the property of interest. researchgate.net

Model Building and Validation: A mathematical model is constructed using the selected descriptors. The predictive power of the model is then rigorously tested using internal and external validation techniques. researchgate.netnih.gov

Table 2: Examples of Molecular Descriptors for QSPR Modeling of this compound

Descriptor ClassExample DescriptorsDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Nitrogen Atoms (nN)The count of nitrogen atoms in the structure.
Number of Sulfur Atoms (nS)The count of sulfur atoms in the structure.
Topological Wiener Index (W)A distance-based index that reflects the branching of the molecule.
Kier & Hall Connectivity Indices (χ)Indices that describe the degree of branching and connectivity of atoms.
Geometric Molecular Surface Area (MSA)The total surface area of the molecule.
Molecular Volume (MV)The volume occupied by the molecule.
Quantum Chemical Highest Occupied Molecular Orbital Energy (E-HOMO)Related to the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital Energy (E-LUMO)Related to the electron-accepting ability of the molecule.
Dipole Moment (μ)A measure of the polarity of the molecule.

By applying such QSPR models, it is possible to estimate the properties of this compound without the need for extensive experimental measurements, thus accelerating research and development efforts.

Mechanistic Investigations and Reactivity of 1h Imidazole 1 Propanethioamide

Reaction Kinetics and Reaction Order Determination

Specific kinetic data, including reaction rates and order for 1H-Imidazole-1-propanethioamide, are not widely documented in the available literature. However, general principles of thioamide reactivity can be drawn from studies on simpler analogues like thioacetamide (B46855).

The hydrolysis of thioamides, for instance, has been a subject of kinetic investigation. A study on thioacetamide hydrolysis revealed the complexity of its reaction mechanism and kinetics. acs.org Generally, thioamides are more resistant to hydrolysis than their oxygen-containing amide counterparts. The rate of hydrolysis for phenylthioamides in aqueous potassium hydroxide, for example, is approximately 10 times slower than that of the corresponding benzamides. nih.gov This reduced reactivity is attributed to the electronic properties of the thioamide bond. nih.gov

Kinetic analyses are crucial for understanding reaction mechanisms. For example, in studies of protease inhibition, the kinetic parameters kcat and Km are determined to evaluate the efficiency of thioamide-containing peptides as substrates or inhibitors. A study on dipeptidyl peptidase 4 (DPP-4) found that substituting an amide with a thioamide at the P2 position resulted in a nearly 1000-fold decrease in the kcat/Km value, indicating a significant alteration in reaction kinetics. nih.gov For this compound, kinetic studies would be essential to quantify the influence of the imidazole (B134444) ring on the reactivity of the thioamide group and vice versa under various reaction conditions, such as acid- or base-catalyzed hydrolysis or reactions with electrophiles.

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to elucidating reaction mechanisms. For reactions involving this compound, several types of intermediates can be postulated based on studies of related compounds.

Thioamide Dianions: Treatment of N-benzyl thioamides with strong bases like butyllithium (B86547) generates thioamide dianions. acs.org NMR studies have shown that in these intermediates, the negative charge is located at the benzylic carbon atom. acs.org Such dianions are powerful nucleophiles, reacting selectively at the carbon atom adjacent to the nitrogen. acs.org

Thiolimine Tautomers: Thioamides can exist in equilibrium with their thiolimine tautomers. While thioformamide (B92385) is the more stable tautomer, its higher-energy thiolimine counterpart has been generated photochemically and characterized in cryogenic matrices. nih.gov These tautomers could serve as reactive intermediates in certain transformations. nih.gov

α-Thioiminium Salts: In reactions with α-halogenated carbonyl compounds, a common pathway for thioamides is the Eschenmoser coupling reaction. The initial step involves the formation of an α-thioiminium salt intermediate. beilstein-journals.org These salts are often isolable and have been characterized, though they can be unstable in solution. beilstein-journals.org

Activated Thioamide Complexes: For reactions like transamidation, the thioamide can be activated by forming an intermediate with a reagent such as Boc-anhydride. This activation destabilizes the C(S)–N bond, making it susceptible to nucleophilic attack. nih.gov

The table below summarizes potential intermediates in reactions involving the thioamide moiety.

Intermediate TypeGenerating Reagents (Example)Key Characteristics
Thioamide Dianion2 equiv. ButyllithiumHighly nucleophilic at the α-carbon. acs.org
ThioliminePhotochemical irradiationHigher energy tautomer of thioamide. nih.gov
α-Thioiminium Saltα-Halocarbonyl compoundsElectrophilic intermediate, precursor in Eschenmoser coupling. beilstein-journals.org
N-Boc Activated ThioamideBoc-anhydrideDestabilized C(S)-N bond, facilitates transamidation. nih.gov

Mechanistic Studies of Thioamide Functionality in Chemical Reactions

The thioamide group (R-C(S)-NR'R'') is a versatile functional group whose reactivity is distinct from that of the more common amide moiety. The presence of sulfur, which is larger and more polarizable than oxygen, leads to unique chemical properties. nih.gov

The electronic structure of the thioamide is defined by the resonance between the neutral form and a zwitterionic form, which contributes to a significant barrier to rotation around the C-N bond. nih.gov This nN→π*C=S conjugation is stronger than the corresponding resonance in amides, making thioamides generally more resistant to nucleophilic addition at the thiocarbonyl carbon. nih.gov However, the sulfur atom itself is a soft nucleophile and readily reacts with soft electrophiles. researchgate.net

Mechanistic pathways involving thioamides are diverse:

Electrophilic Addition at Sulfur: Thioamides react with a wide range of electrophiles at the sulfur atom. researchgate.net This initial S-alkylation or S-acylation is a key step in many transformations, including the synthesis of heterocyclic compounds like thiazoles. beilstein-journals.orgnih.gov

Deprotonation and Enolate Formation: The protons on the α-carbon of the propanethioamide chain are acidic and can be removed by a strong base to form a thioamide enolate. These enolates are valuable intermediates in C-C bond-forming reactions, such as aldol (B89426) condensations. acs.org

Willgerodt–Kindler Reaction: This classic reaction transforms aryl alkyl ketones into ω-arylalkyl thioamides using sulfur and an amine, highlighting the role of thioamides as key synthetic intermediates. chemrxiv.org Modern variations extend this reaction to various starting materials, including carboxylic acids. nih.govorganic-chemistry.org

Transamidation: While challenging, direct transamidation of thioamides can be achieved. One successful strategy involves the activation of the thioamide with Boc-anhydride, which destabilizes the thioamide ground state and facilitates the cleavage of the C(S)-N bond upon reaction with a nucleophilic amine. nih.gov

The thioamide functionality serves as a crucial synthon for building more complex molecules, particularly sulfur-containing heterocycles like thiazoles, thiazolines, and benzothiazoles. nih.govacs.org

Investigation of Imidazole Ring Reactivity and Substitution Patterns

The imidazole ring is an aromatic heterocycle with distinct chemical properties. It is amphoteric, meaning it can act as both an acid (at the N-1 position, if unsubstituted) and a base (at the N-3 position). nih.gov In this compound, the N-1 position is substituted, which significantly influences the ring's reactivity.

The general reactivity trends for a 1-substituted imidazole are as follows:

Electrophilic Substitution: The imidazole ring is electron-rich and readily undergoes electrophilic substitution. The most reactive position is typically C-5, followed by C-4. nih.gov The C-2 position is the most acidic but generally the least reactive towards electrophiles. nih.gov The precise regioselectivity can be influenced by the nature of the substituent at N-1, the electrophile, and the reaction conditions. nih.govnumberanalytics.com For instance, palladium-catalyzed C-H arylation can be directed to either the C-5 or C-2 position depending on the specific catalytic system used. nih.gov

Nucleophilic Substitution: Direct nucleophilic substitution on the imidazole ring is difficult and usually requires activation by strong electron-withdrawing groups. nih.gov The most likely site for nucleophilic attack is the C-2 position. youtube.com

N-3 Basicity: The pyridine-like nitrogen at the N-3 position retains its basic character and is the primary site of protonation or alkylation. nih.gov Its pKa is around 7, making it a good base under physiological conditions. numberanalytics.com

The table below summarizes the general reactivity at different positions of a 1-substituted imidazole ring.

PositionReactivity TypeNotes
N-1 SubstitutedThe propanethioamide group modifies the electronic properties of the ring.
C-2 Acidic C-H, Low Electrophilic ReactivityCan be deprotonated with strong bases; target for some specific catalytic arylations. nih.gov
N-3 Basic, NucleophilicSite of protonation and reaction with electrophiles like alkyl halides. youtube.com
C-4 Moderate Electrophilic ReactivityLess reactive than C-5 towards electrophiles. nih.gov
C-5 High Electrophilic ReactivityGenerally the most reactive position for electrophilic aromatic substitution. nih.gov

Strategies have been developed to control the regioselectivity of substitution. For example, using a removable 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group and performing a "SEM-switch" from N-1 to N-3 can effectively reverse the reactivity pattern, making the C-4 position accessible to arylation. nih.gov

Stereochemical Control and Diastereoselectivity in Reactions Involving the Propanethioamide Moiety

The propanethioamide moiety offers opportunities for stereochemical control in asymmetric synthesis. This control often stems from the ability to form stereochemically defined enolates from the α-carbon, which then react with electrophiles in a diastereoselective manner.

A key example is the diastereoselective aldol condensation. Thioamide enolates can be generated with high geometric purity (Z-enolates). acs.org The geometry of this enolate is crucial for determining the stereochemical outcome of the subsequent reaction with an aldehyde. The reaction is believed to proceed through a six-membered cyclic transition state, where the metal cation coordinates to both the sulfur of the enolate and the oxygen of the aldehyde. This organized transition state leads to a predictable diastereoselectivity in the resulting β-hydroxy thioamide product. acs.org

Similarly, a Lewis acid-catalyzed formal ene reaction between thiolactams (cyclic thioamides) and bicyclobutanes has been shown to proceed with excellent diastereoselectivity. rsc.org The stereoselectivity is thought to arise during the proton transfer step, which occurs from the same face of the thioindolinone intermediate. rsc.org

These examples demonstrate that the thioamide functional group is not merely a spectator but an active participant in directing the stereochemical course of a reaction. For this compound, deprotonation at the α-position of the propanethioamide chain would generate a chiral enolate. Its subsequent reaction with a prochiral electrophile could lead to the formation of diastereomeric products, with the ratio potentially influenced by the reaction conditions and the steric and electronic influence of the N-1 imidazole substituent.

Derivatives and Analogues of 1h Imidazole 1 Propanethioamide: Structure Reactivity and Structure Interaction Relationships

Systematic Modification of the Thioamide Group

The thioamide group is a critical functional moiety within 1H-Imidazole-1-propanethioamide, significantly influencing its chemical reactivity and potential as a hydrogen bond donor and acceptor. Systematic modifications of this group can lead to profound changes in the molecule's electronic properties and interaction capabilities.

Thioamides are isosteres of amides, where the oxygen atom is replaced by a sulfur atom. This substitution imparts unique properties, including altered bond lengths, dipole moments, and hydrogen-bonding capabilities. The C=S bond is longer and less polarized than the C=O bond, and the thioamide group is generally a better hydrogen bond donor but a weaker acceptor than its amide counterpart. nih.gov

The synthesis of thioamide derivatives can be achieved through various methods, including the use of thionating reagents like Lawesson's reagent or by constructing the thioamide functionality from suitable precursors. chemrxiv.org Recent advancements have also focused on the use of thioimidates as versatile intermediates for the synthesis of thioamides, offering a way to circumvent potential side reactions during peptide synthesis. nih.govchemrxiv.org These methods allow for the introduction of various substituents on the thioamide nitrogen or the thiocarbonyl carbon, enabling a systematic study of structure-reactivity relationships.

The reactivity of the thioamide group is a key area of investigation. Thioamides are more reactive towards both nucleophiles and electrophiles compared to amides. nih.gov They can be activated by agents like silver(I) to facilitate reactions such as peptide bond formation. unimelb.edu.au This enhanced reactivity can be harnessed for the synthesis of more complex molecules and for the development of chemical probes.

Table 1: Comparison of Amide and Thioamide Properties

PropertyAmide (C=O)Thioamide (C=S)
Bond LengthShorterLonger
Dipole MomentHigherLower
Hydrogen Bond Acceptor StrengthStrongerWeaker
Hydrogen Bond Donor StrengthWeakerStronger
Reactivity towards NucleophilesLowerHigher
UV Absorption Maximum~220 nm~265 nm nih.gov

Diversification of the Propane (B168953) Linker and its Impact on Conformation

Modifications to the propane linker can include:

Chain length variation: Shortening or lengthening the alkyl chain would directly alter the distance between the imidazole (B134444) and thioamide moieties.

Introduction of rigidity: Incorporating double bonds, triple bonds, or cyclic structures within the linker can restrict conformational flexibility, locking the molecule into specific spatial arrangements.

Stereochemistry: Introducing chiral centers into the linker would lead to stereoisomers with distinct three-dimensional shapes, which could exhibit different biological activities.

The conformation of the linker directly affects the ability of the imidazole and thioamide groups to engage in intramolecular or intermolecular interactions, such as hydrogen bonding. These interactions are often critical for the molecule's binding affinity and selectivity towards a specific biological target. While specific studies on the conformational effects of diversifying the propane linker in this compound are not extensively documented, general principles of medicinal chemistry suggest that such modifications would be a powerful tool for optimizing molecular properties.

Substitution Pattern Variation on the Imidazole Ring

The imidazole ring is a versatile heterocyclic scaffold that offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. nih.gov The nature and position of substituents on the imidazole ring of this compound can profoundly influence its structure-activity relationship (SAR) and structure-interaction relationships.

The imidazole ring possesses two nitrogen atoms, one of which is a pyrrole-type nitrogen and the other a pyridine-type nitrogen, contributing to its amphoteric nature. nih.gov It can act as both a hydrogen bond donor and acceptor. Substituents can modulate the pKa of the ring, its lipophilicity, and its ability to participate in various non-covalent interactions such as pi-stacking and metal coordination.

A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues demonstrated that the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings plays a crucial role in determining the compound's activity and selectivity at adrenergic receptors. nih.gov This highlights the importance of substitution patterns in dictating biological outcomes. For instance, modifying the substitution at the N-1 position of the imidazole ring has been shown to be a key strategy in the development of novel bacterial topoisomerase inhibitors. nih.gov

Table 2: Potential Substitution Sites on the Imidazole Ring of this compound and their Potential Effects

PositionPotential SubstituentsPotential Effects on Properties
C2Alkyl, Aryl, HalogenModulate steric bulk and electronic properties.
C4(5)Electron-donating/withdrawing groupsInfluence the acidity/basicity of the ring and hydrogen bonding capabilities.
N1Alkyl, Aryl, Protecting groupsAlter lipophilicity and prevent N-H interactions.

Synthesis and Study of Chiral Derivatives of this compound

The introduction of chirality into the structure of this compound can lead to stereoisomers with distinct pharmacological profiles. mdpi.com Chiral centers can be introduced at various positions, including the propane linker or on substituents attached to the imidazole ring. The synthesis and study of such chiral derivatives are essential for understanding stereoselective interactions with biological macromolecules.

The synthesis of chiral molecules often requires asymmetric synthesis strategies or the separation of racemic mixtures. mdpi.com For instance, chiral protic imidazolium (B1220033) salts have been synthesized using natural chiral sources like (-)-menthol, demonstrating a viable approach to introducing chirality into imidazole-containing compounds. researchgate.net These chiral salts were characterized by detailed NMR analysis to confirm their structure and stereochemistry. researchgate.net

A study on the chiral isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole revealed that the S-(+)-isomer possessed greater affinity for both alpha 1- and alpha 2-adrenoceptors compared to the R-(-)-isomer. nih.gov This underscores the critical role of chirality in determining the biological activity and selectivity of imidazole derivatives. The differential activity of enantiomers often arises from their distinct binding modes within the chiral environment of a receptor or enzyme active site.

Coordination Chemistry of 1h Imidazole 1 Propanethioamide

Supramolecular Coordination Assemblies

The formation of supramolecular coordination assemblies is a testament to the intricate interplay of molecular recognition and self-assembly processes, where ligands and metal ions spontaneously organize into well-defined, higher-order structures. In the context of ligands bearing both imidazole (B134444) and thioamide functionalities, such as 1H-Imidazole-1-propanethioamide, the potential for constructing complex supramolecular architectures is significant. While specific research on the supramolecular assemblies of this compound is not extensively documented, the principles of coordination chemistry and the behavior of related compounds provide a strong basis for understanding their potential. The imidazole moiety is a versatile building block in supramolecular chemistry, known for its ability to participate in hydrogen bonding, π-π stacking, and as a potent N-donor for coordination with metal ions. ajol.inforesearchgate.net The thioamide group, with its sulfur and nitrogen donor atoms, adds another layer of coordination capability. researchgate.net

Research into ligands that incorporate both imidazole and thioamide-like functionalities has revealed their capacity to form fascinating coordination polymers. A notable example involves the flexible sulfur donor ligand, 1,1'-bis(3-methyl-4-imidazoline-2-thione)methane (L). rsc.org The reaction of this ligand with mercury(II) salts has led to the successful synthesis of new mercury coordination polymers with distinct structural features. rsc.org

The coordination environment around the metal center is a critical factor in determining the geometry of the resulting assembly. In the case of the mercury complexes with the 1,1'-bis(3-methyl-4-imidazoline-2-thione)methane ligand, different coordination cores have been observed.

Table 1: Coordination Core Structures in Mercury(II) Coordination Polymers

PolymerCoordination CoreGeometryReference
{[Hg(μ₂-Cl)(μ₂-Ls)]}n[BF₄]nHgCl₂S₂Distorted Tetrahedral rsc.org
{[Hg(μ₂-Cl)(μ₂-Ls)]}n[ClO₄]nHgCl₂S₂Distorted Tetrahedral rsc.org
[Hg(SCN)₂(μ₂-Ls)]nHgS₄Less Distorted Tetrahedral rsc.org

Ls = 1,1'-bis(3-methyl-4-imidazoline-2-thione)methane

The formation of these coordination polymers highlights the thiophilicity of mercury, showing a strong affinity for the sulfur donor of the thione group. rsc.org The flexibility of the ligand allows it to adopt conformations that facilitate the bridging of metal centers, leading to the formation of stable, extended structures.

The study of such systems provides valuable insights into how ligands like this compound could behave in the presence of metal ions. The combination of the imidazole ring, capable of forming directional hydrogen bonds and engaging in aromatic stacking interactions, with the thioamide group's strong metal-coordinating ability, presents a powerful toolkit for the rational design of novel supramolecular materials. researchgate.netresearchgate.net The principles of coordination-driven self-assembly, demonstrated by related compounds, suggest that this compound could form a variety of architectures, from discrete metallacycles to infinite coordination polymers, depending on the choice of metal ion, counter-ion, and reaction conditions. nih.gov

Supramolecular Interactions and Self Assembly Phenomena Involving 1h Imidazole 1 Propanethioamide

Hydrogen Bonding Networks in Solid and Solution States

The structure of 1H-Imidazole-1-propanethioamide features specific hydrogen bond donors and acceptors that are expected to dictate its aggregation behavior in both solid and solution phases. The primary hydrogen bond donor is the amine proton (N-H) of the thioamide group. The potential acceptors are the sulfur atom of the thiocarbonyl group (C=S) and the sp²-hybridized nitrogen atom at the 3-position of the imidazole (B134444) ring (N3).

In the solid state, unsubstituted 1H-imidazole is known to form one-dimensional chains or "tapes" through strong N-H···N hydrogen bonds. researchgate.net However, because the N1 position of the imidazole ring in this compound is substituted with the propanethioamide group, this specific N1-H donor is absent. Consequently, the hydrogen bonding motifs must arise from the remaining functional groups. The thioamide N-H group can form hydrogen bonds with either the imidazole N3 atom of a neighboring molecule (N-H···N) or the thioamide sulfur atom (N-H···S). These interactions can lead to the formation of discrete dimers or extended one-dimensional chains. The competition between the nitrogen and sulfur atoms as hydrogen bond acceptors is a critical factor in determining the final supramolecular architecture.

In solution, these hydrogen bonding interactions persist, influencing the solubility and conformation of the molecule. The presence of competing solvents can disrupt or modify the intermolecular hydrogen bonds observed in the solid state.

Table 1: Potential Hydrogen Bond Interactions in this compound
Donor GroupAcceptor GroupPotential MotifSignificance
Thioamide (N-H)Imidazole (N3)N-H···NLeads to the formation of head-to-tail chains or cyclic assemblies.
Thioamide (N-H)Thioamide (C=S)N-H···SOften results in the formation of centrosymmetric dimers, a common motif for thioamides.

π-π Stacking Interactions of the Imidazole Ring

The aromatic imidazole ring is electron-rich and capable of engaging in π-π stacking interactions, which are crucial for stabilizing supramolecular structures. nih.govrsc.org These non-covalent interactions arise from the electrostatic and van der Waals forces between the delocalized π-electron systems of adjacent rings. Studies on related imidazole compounds show that these interactions can lead to the formation of stacked dimers, which exhibit enhanced electronic coupling compared to through-bond pathways. nih.govrsc.org

In the context of this compound, the flexible propyl chain provides conformational freedom, allowing the imidazole rings to orient themselves favorably for stacking. The most common geometries for π-π stacking are parallel-displaced, where the rings are offset from one another, and T-shaped or edge-to-face, where the edge of one ring points towards the face of another. The specific geometry adopted in the solid state would be a result of the interplay between optimizing the π-π stacking energy and satisfying the hydrogen bonding requirements of the thioamide group. The presence of the thioamide substituent can also modulate the electronic properties of the imidazole ring, thereby influencing the strength and nature of the stacking interactions. rsc.org

Table 2: Typical Parameters for π-π Stacking in Heterocyclic Compounds
Interaction ParameterTypical Value RangeDescription
Centroid-to-Centroid Distance3.3 - 3.8 ÅThe distance between the geometric centers of the stacked aromatic rings.
Interplanar Angle0° - 30°The angle between the planes of the two interacting rings; close to 0° for parallel stacking.
Slip AngleVariableDescribes the degree of offset in parallel-displaced arrangements.

Host-Guest Chemistry with Macrocyclic Receptors

While no specific experimental studies have been reported on the host-guest chemistry of this compound, its structural features suggest it could act as a guest molecule for various macrocyclic hosts. nih.gov Macrocycles like cyclodextrins, cucurbiturils, and calixarenes have well-defined cavities capable of encapsulating guest molecules, leading to the formation of inclusion complexes. nih.govirb.hr

The hydrophobic cavity of cyclodextrins could potentially encapsulate the propyl chain of the molecule. The size of the cyclodextrin (B1172386) (α, β, or γ) would determine the binding affinity and stoichiometry. Cucurbit[n]urils, with their carbonyl-fringed portals, typically bind positively charged or neutral guests. The imidazole moiety or the propyl chain could be encapsulated within the cucurbituril (B1219460) cavity, driven by hydrophobic and ion-dipole interactions. Such complexation can alter the physicochemical properties of the guest, such as its solubility and stability. Although hypothetical, these potential interactions highlight a promising area for future research. irb.hr

Table 3: Hypothetical Host-Guest Interactions for this compound
Macrocyclic HostPotential Guest MoietyPrimary Driving Force
β-CyclodextrinPropyl chainHydrophobic effect
Cucurbit nih.govuril (CB nih.gov)Propyl chain and/or Imidazole ringHydrophobic and ion-dipole interactions
Calix nih.govareneImidazole ringπ-π stacking interactions

Design and Synthesis of Supramolecular Architectures

The design and synthesis of predictable, high-order supramolecular structures from molecular building blocks is a central goal of crystal engineering. This compound is a versatile tecton (building block) for this purpose, containing a well-defined set of interaction sites. The combination of directional hydrogen bonds (N-H···N and N-H···S) and less directional π-π stacking interactions allows for the potential construction of diverse architectures. nih.gov

For example, the strong, directional hydrogen bonds can be exploited to form robust one-dimensional tapes or two-dimensional sheets. These primary structures can then be organized in three dimensions through weaker, but significant, π-π stacking and van der Waals forces. Furthermore, the N3 atom of the imidazole ring and the sulfur atom of the thioamide group can act as ligands for metal ions, opening a pathway to the synthesis of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting metal centers with specific coordination geometries, it is theoretically possible to direct the assembly of the organic ligand into predictable and functional network structures. researchgate.netsapub.org

Table 4: Supramolecular Synthons in this compound
SynthonInteracting GroupsResulting Architecture
Thioamide Dimer(C=S)···(H-N)Centrosymmetric R²₂(8) ring motif
Imidazole-Thioamide Chain(N3)···(H-N)C(4) chain motif
π-π Stack(Imidazole Ring)···(Imidazole Ring)Stacked columns or layers
Coordination Node(N3/Sulfur)···(Metal Ion)Coordination polymers / MOFs

Self-Assembled Monolayers and Surface Interactions

The formation of self-assembled monolayers (SAMs) on solid substrates is a powerful technique for modifying surface properties. Alkanethiols (-SH) are the most common molecules used to form robust SAMs on gold surfaces, where a strong, covalent Au-S bond is formed after the cleavage of the S-H bond. northwestern.edursc.org

The this compound molecule does not possess a thiol group but a thioamide. The interaction of a thioamide with a gold surface is expected to be different and significantly weaker than that of a thiol. The thioamide group would likely interact with the gold surface through a dative bond from the sulfur lone pair electrons to the gold atoms, without the cleavage of any bonds. This would result in a physisorbed or weakly chemisorbed monolayer rather than the robust, covalently bound SAMs formed by thiols. The final orientation of the molecules on the surface would be determined by a balance between the sulfur-gold interaction, intermolecular hydrogen bonding, and π-π stacking interactions between adjacent molecules. While less studied than thiol-based SAMs, understanding the surface interactions of thioamides is an emerging area of interest for creating functional and dynamic interfaces. harvard.edu

Table 5: Comparison of Surface Interactions on Gold
FeatureThiol (-SH)Thioamide (-C(S)NH-)
Bonding Type Chemisorption (Covalent Au-S bond)Physisorption/Weak Chemisorption (Dative Au-S bond)
Bond Formation Requires oxidative addition and S-H bond cleavageDirect coordination of sulfur lone pair
Binding Strength Strong (~45 kcal/mol)Weak to Moderate (significantly less than thiol)
Monolayer Stability High thermal and chemical stabilityLower stability, potentially more dynamic

Future Research Directions and Emerging Applications in Chemical Science

Integration with Advanced Materials Science

The imidazole (B134444) moiety is a well-established building block in materials science, known for its role in the formation of polymers and coordination complexes. Imidazole and its derivatives are utilized in the development of ionic liquids, which are environmentally friendly solvents and electrolytes, and as ligands in the synthesis of metal-organic frameworks (MOFs). Furthermore, imidazole-containing polymers have shown potential in various applications, including as electrolytes in batteries and as durable, corrosion-resistant coatings.

The thioamide group, with its unique electronic and steric properties, can impart enhanced thermal and proteolytic stability when incorporated into polymer backbones. Poly(amide-thioamide) polymers, for instance, are an emerging class of materials with tunable properties. The presence of the sulfur atom in the thioamide group of 1H-Imidazole-1-propanethioamide could offer stronger metal affinity compared to its amide analogue, making it a candidate for the development of novel coordination polymers and nanocomposites with tailored electronic and catalytic properties. Future research could focus on the polymerization of this compound or its derivatives to create new functional materials.

Potential Research Areas:

Synthesis of Novel Polymers: Investigation into the polymerization of this compound to create poly(thioamide)s with unique thermal, mechanical, and conductive properties.

Development of Coordination Polymers and MOFs: Utilization of the imidazole nitrogen and thioamide sulfur as coordination sites for metal ions to construct novel frameworks for catalysis, gas storage, and separation.

Corrosion Inhibition: Evaluation of this compound as a corrosion inhibitor for metals, leveraging the known efficacy of imidazole derivatives in forming protective films on metal surfaces.

Development of Novel Chemical Probes (non-biological application)

The development of selective and sensitive chemical probes is crucial for detecting and quantifying various analytes in non-biological systems. Imidazole derivatives have been successfully employed as fluorescent and colorimetric sensors for a range of ions and molecules. The imidazole ring can act as a versatile scaffold for constructing chemosensors, where its nitrogen atoms can serve as binding sites for analytes, leading to detectable changes in optical or electrochemical signals.

The thioamide group can act as a fluorescence quencher, a property that can be harnessed in the design of "turn-on" fluorescent probes. In such a system, the binding of an analyte to a receptor unit could disrupt the quenching effect of the thioamide, resulting in a significant increase in fluorescence intensity. The combination of the imidazole ring as a potential recognition site and the thioamide group as a signaling component in this compound makes it an attractive candidate for the development of novel chemical sensors.

Potential Research Areas:

Fluorescent Ion Sensors: Design and synthesis of chemosensors based on the this compound scaffold for the detection of environmentally or industrially relevant metal ions.

Anion Recognition Probes: Exploration of the hydrogen-bonding capabilities of the imidazole N-H and the thioamide group for the selective detection of anions.

Gas Sensing Materials: Investigation of the potential of this compound-based materials for the development of sensors for toxic industrial gases.

Exploration of Photoresponsive and Redox-Active Properties

The incorporation of photo- and redox-active moieties into molecular structures is a key strategy for developing smart materials and molecular switches. Imidazole derivatives have shown interesting photophysical properties, including photochromism and fluorescence, which can be modulated by external stimuli such as light and pH. Some imidazole-based compounds have been shown to undergo reversible photo-induced isomerization, leading to changes in their absorption and emission spectra.

The thioamide functional group also possesses unique photophysical characteristics, including a red-shifted absorption compared to amides, and can undergo photoisomerization. This property allows for the potential development of photoswitchable molecules. Furthermore, the sulfur atom in the thioamide group can participate in redox reactions. While the redox properties of simple thioamides are not extensively studied in a materials context, the presence of both the electron-rich imidazole ring and the thioamide group in this compound suggests that it could exhibit interesting electrochemical behavior.

Potential Research Areas:

Photoswitchable Materials: Investigation of the photoisomerization of this compound and its derivatives for applications in optical data storage and molecular switches.

Redox-Active Polymers: Synthesis of polymers incorporating the this compound unit to explore their application as charge-storage materials in batteries or as electrochromic devices.

Photocatalysis: Evaluation of the potential of metal complexes of this compound as photocatalysts for organic transformations.

Interdisciplinary Research with Physical Chemistry and Materials Engineering

The unique structural features of this compound position it at the intersection of physical chemistry and materials engineering. A thorough understanding of its fundamental properties through physical chemistry studies will be essential to guide its application in materials engineering.

Detailed investigations into the electronic structure, conformational dynamics, and intermolecular interactions of this compound will provide valuable insights for designing and fabricating advanced materials. For instance, understanding the thermodynamics and kinetics of its adsorption on different surfaces could lead to the rational design of new coatings and functional interfaces. Materials engineers can then leverage this fundamental knowledge to integrate this compound into devices and systems with novel functionalities.

Potential Interdisciplinary Research Directions:

Computational Modeling: Theoretical studies using density functional theory (DFT) and other computational methods to predict the electronic, optical, and mechanical properties of this compound and its assemblies.

Surface Science and Interface Engineering: Experimental studies on the self-assembly of this compound on various substrates to create functional surfaces with controlled wetting, adhesion, or electronic properties.

Device Fabrication and Testing: Collaboration between chemists and engineers to incorporate this compound into prototypes of sensors, electronic components, and smart materials to evaluate their performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Imidazole-1-propanethioamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting imidazole derivatives with propanethioamide precursors in aprotic solvents (e.g., dimethylformamide) using bases like potassium carbonate or sodium hydride to facilitate deprotonation . Post-synthesis, purity is confirmed via chromatography (HPLC or column chromatography) and spectroscopic characterization (NMR, FT-IR). Recrystallization in solvents like ethanol or acetonitrile can further enhance purity. Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures consistency .

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : Assign peaks for imidazole protons (δ 7.0–8.5 ppm) and thioamide groups (δ 2.5–3.5 ppm for CH₂ groups) .
  • X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization to resolve bond lengths and angles .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
    Cross-validate data with NIST reference spectra .

Q. What stability and storage conditions are optimal for this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light, as the thioamide group is susceptible to degradation . Stability under varying pH and temperature can be assessed via accelerated aging studies using HPLC monitoring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for novel this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or conformational flexibility. Strategies include:

  • Variable-Temperature NMR : Identify tautomeric equilibria by observing peak coalescence or splitting at different temperatures .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental data .
  • Single-Crystal X-ray Diffraction : Resolve ambiguities by determining the solid-state structure .

Q. What experimental designs are effective for studying reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent polarity) using UV-Vis spectroscopy or quenching methods .
  • Isotopic Labeling : Incorporate ¹³C or ²H isotopes to track bond formation/cleavage via NMR .
  • Trapping Intermediates : Use cryogenic techniques or stabilizing agents (e.g., crown ethers) to isolate reactive intermediates .

Q. How can substituent effects on the imidazole ring’s electronic properties be systematically investigated?

  • Methodological Answer :

  • Electrochemical Analysis : Measure redox potentials via cyclic voltammetry to assess electron-donating/withdrawing effects .
  • Hammett Studies : Correlate substituent σ-values with reaction rates (e.g., nucleophilic substitution) to quantify electronic impacts .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What are best practices for refining crystal structures of this compound-metal complexes?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve heavy atom positions .
  • SHELXL Refinement : Apply restraints for disordered solvent molecules and anisotropic displacement parameters for metal centers .
  • Validation Tools : Check for twinning (via Rint values) and use PLATON to validate geometry .

Q. How does tautomerism influence the chemical behavior of this compound in solution?

  • Methodological Answer :

  • Dynamic NMR : Monitor proton exchange between tautomers at varying temperatures .
  • pH-Dependent Studies : Use UV-Vis or fluorescence spectroscopy to track tautomer populations under acidic/basic conditions .
  • X-ray Absorption Spectroscopy : Probe electronic structure changes in solution-phase tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.